[(Z)-2-phenoxyethylideneamino]urea
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Overview
Description
[(Z)-2-phenoxyethylideneamino]urea is a chemical compound with the molecular formula C9H11N3O2 It is a derivative of semicarbazone, which is a class of compounds known for their versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
[(Z)-2-phenoxyethylideneamino]urea can be synthesized through the reaction of phenoxyacetaldehyde with semicarbazide hydrochloride. The reaction typically occurs in a solvent such as methanol or ethanol under reflux conditions. The general reaction scheme is as follows:
Phenoxyacetaldehyde+Semicarbazide Hydrochloride→Phenoxyacetaldehyde Semicarbazone+HCl
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of phenoxyacetaldehyde semicarbazone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[(Z)-2-phenoxyethylideneamino]urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form hydrazones or amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Hydrazones or amines.
Substitution: Various substituted semicarbazone derivatives.
Scientific Research Applications
[(Z)-2-phenoxyethylideneamino]urea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: It exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Industry: It is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of phenoxyacetaldehyde semicarbazone involves its ability to form stable complexes with metal ions. This chelating property allows it to interact with various biological targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
[(Z)-2-phenoxyethylideneamino]urea can be compared with other semicarbazone derivatives such as:
- Salicylaldehyde semicarbazone
- Benzaldehyde semicarbazone
- Acetophenone semicarbazone
Uniqueness
This compound is unique due to its phenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other semicarbazone derivatives may not be as effective.
List of Similar Compounds
- Salicylaldehyde semicarbazone
- Benzaldehyde semicarbazone
- Acetophenone semicarbazone
- 2-Acetylpyridine semicarbazone
- 4-Hydroxy-3-methoxybenzaldehyde semicarbazone
Properties
CAS No. |
16742-18-0 |
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Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.206 |
IUPAC Name |
[(Z)-2-phenoxyethylideneamino]urea |
InChI |
InChI=1S/C9H11N3O2/c10-9(13)12-11-6-7-14-8-4-2-1-3-5-8/h1-6H,7H2,(H3,10,12,13)/b11-6- |
InChI Key |
NANMXUXUOHSFNU-WDZFZDKYSA-N |
SMILES |
C1=CC=C(C=C1)OCC=NNC(=O)N |
Synonyms |
Phenoxyacetaldehyde semicarbazone |
Origin of Product |
United States |
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